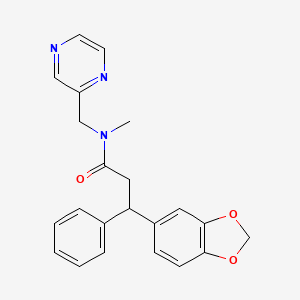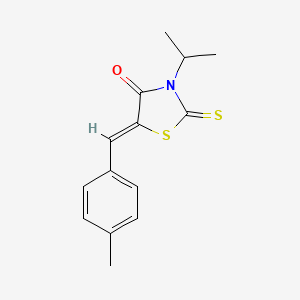
N'-allyl-N,N-dicyclohexyl-4-cyclohexene-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N,N-dicyclohexyl-4-cyclohexene-1,2-dicarboxamide (commonly known as ADC) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ADC is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 429.62 g/mol.
Mecanismo De Acción
The mechanism of action of ADC is not fully understood. However, it is believed that ADC exerts its effects by modulating the activity of certain neurotransmitters in the brain. ADC has been found to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter. This increase in GABA levels is believed to be responsible for the anticonvulsant and analgesic properties of ADC.
Biochemical and Physiological Effects:
ADC has been found to exhibit a range of biochemical and physiological effects. ADC has been shown to increase the levels of GABA in the brain, which is responsible for its anticonvulsant and analgesic properties. Additionally, ADC has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, ADC has been shown to exhibit antioxidant properties by scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADC has several advantages for lab experiments. ADC is a stable compound that is easy to synthesize and purify. Additionally, ADC is soluble in organic solvents, which makes it easy to work with in the lab. However, one limitation of ADC is that it is not water-soluble, which limits its applications in certain experiments.
Direcciones Futuras
There are several future directions for the study of ADC. One potential future direction is the investigation of the anticancer properties of ADC. ADC has been shown to exhibit cytotoxic effects on cancer cells, and further research is needed to determine its potential as a cancer treatment. Additionally, the corrosion inhibition properties of ADC can be further studied for their potential applications in industry. Finally, the potential of ADC as a drug candidate for the treatment of neurological disorders can be explored further.
Métodos De Síntesis
ADC can be synthesized using a multistep process that involves the reaction of cyclohexanone with allylamine to form N-allyl-cyclohexanone. This intermediate product is then reacted with cyclohexylamine to form N-allyl-N-cyclohexyl-cyclohexanone. Finally, the addition of phosgene to this intermediate product produces ADC.
Aplicaciones Científicas De Investigación
ADC has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of ADC is as a corrosion inhibitor for metals. ADC has been found to be effective in inhibiting the corrosion of iron and steel in acidic environments. Additionally, ADC has been studied for its potential applications in the field of medicinal chemistry. ADC has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Furthermore, ADC has been investigated as a potential drug candidate for the treatment of cancer.
Propiedades
IUPAC Name |
2-N,2-N-dicyclohexyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-2-17-24-22(26)20-15-9-10-16-21(20)23(27)25(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h2,9-10,18-21H,1,3-8,11-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMMIYDQPWPBRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CC=CCC1C(=O)N(C2CCCCC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl {4-[(3,4-dichlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B6029096.png)
![5-ethyl-6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6029115.png)
![N'-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-nitrobenzohydrazide](/img/structure/B6029119.png)
![4-[(5-ethyl-2-furyl)methyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B6029125.png)
![6-methyl-2-[(3-methylbutyl)thio]-5-(2-methyl-2-propen-1-yl)-4-pyrimidinol](/img/structure/B6029133.png)
![(5-fluoro-2-methoxyphenyl){1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6029139.png)

![N,N-diethyl-2-[4-({4-[1-(4-morpholinyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B6029164.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6029170.png)
![N-allyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinecarboxamide](/img/structure/B6029184.png)
![methyl 5-(2-furyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B6029207.png)

![methyl 2-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6029212.png)